molecular formula C17H22N4O3 B1392625 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 1242853-87-7

1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B1392625
M. Wt: 330.4 g/mol
InChI Key: MOSMEOOEEUBKOJ-UHFFFAOYSA-N
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Description

The compound “1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups . It includes a benzimidazole group, which is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would likely contribute to the compound’s aromaticity, while the carboxylic acid group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions . The carboxylic acid group is acidic and can react with bases or be reduced to an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Synthesis and Biological Activities

  • Antineoplastic and Antifilarial Agents : Methyl and ethyl derivatives of benzimidazole-2-carbamates, including structures similar to the requested compound, have been synthesized and shown to exhibit significant growth inhibition in certain cells, suggesting potential as antineoplastic and antifilarial agents (Ram et al., 1992).

  • Angiotensin II Receptor Antagonists : Derivatives of benzimidazole-7-carboxylic acids have been developed as angiotensin II receptor antagonists. These compounds, including structures akin to the one , have shown to potentially improve oral bioavailability and possess inhibitory effects on angiotensin II-induced pressor response (Kubo et al., 1993).

Co-crystallization and Structural Studies

  • Co-crystallization with Carboxylic Acids : A benzimidazole derivative has been co-crystallized with fumaric acid and maleic acid. This research contributes to understanding the molecular structures and stability of benzimidazole compounds (Zhai et al., 2017).

Antimicrobial Activity

  • Activity Against Candida Species : New benzimidazole-5-carboxylic acids have shown potent activity against various Candida species, highlighting their potential as antimicrobial agents (Göker et al., 2002).

Molecular Structure and Properties

  • Dabigatran Etexilate Tetrahydrate : A study focusing on the structure of a compound similar to the requested one, providing insights into its molecular properties and interactions (Liu et al., 2012).

Further Research and Applications

  • Synthesis and Derivative Studies : Additional studies have focused on the synthesis of various benzimidazole derivatives, exploring their potential applications in different fields such as corrosion inhibition and drug development (Herrag et al., 2007), (Kalhor, 2015).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

1-[2-(cyclopentylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-19-14-10-12(16(22)23)6-7-15(14)21(11)9-8-18-17(24)20-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,22,23)(H2,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSMEOOEEUBKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCNC(=O)NC3CCCC3)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
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1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
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1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
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1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
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1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

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